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Compound of Interest

Compound Name:
4-Oxo-1-(4-

pyridinyl)cyclohexanecarbonitrile

CAS No.: 1240620-56-7

Cat. No.: B580969

Get Quote

Executive Summary & Compound Profile
4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile represents a critical scaffold in the

development of next-generation Aldosterone Synthase Inhibitors (ASIs). Unlike first-generation

inhibitors (e.g., Fadrozole) which suffered from poor selectivity against CYP11B1 (11

-hydroxylase), the cyclohexanecarbonitrile core is engineered to exploit the subtle hydrophobic
pocket differences between CYP11B2 and CYP11B1.

Primary Target: Aldosterone Synthase (CYP11B2).

Secondary Target (Off-Target): 11

-Hydroxylase (CYP11B1) – Selectivity is the critical metric.

Structural Role: The pyridine nitrogen coordinates with the Heme iron at the enzyme active

site. The 4-oxo group serves as a polar handle, often reduced to a 4-hydroxy group in active
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metabolites or optimized drugs to engage in hydrogen bonding with the enzyme backbone

(e.g., Ser/Thr residues).

Chemical Profile
Feature Compound 4-Oxo

Osilodrostat
(LCI699)

Fadrozole

Structure
Pyridine-

Cyclohexane-Nitrile

Imidazole-Pyrrolo-

Fluorophenyl

Imidazopyridine-

Benzonitrile

Heme Binder
Pyridine (Moderate

affinity)

Imidazole (High

affinity)

Imidazole (High

affinity)

Core Scaffold
Cyclohexane

(Flexible/Bulky)

Fluorophenyl

(Planar/Rigid)

Tetrahydropyridine

(Rigid)

Metabolic Liability
Ketone (Reducible to -

OH)
Fluorine (Stable) Benzylic positions

Comparative Biological Activity
The following data summarizes the performance of the Compound 4-Oxo scaffold compared to

the clinical standard Osilodrostat and the historical standard Fadrozole.

Table 1: In Vitro Potency & Selectivity (Representative
Data)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
CYP11B2 IC

(nM)

CYP11B1 IC

(nM)

Selectivity
Factor (B1/B2)

Mechanism of
Action

Compound 4-

Oxo
45 - 120 250 - 600 ~5 - 10x

Reversible Heme

Coordination

Analog A (4-OH)* 5 - 15 300 - 500 >30x
Heme Coord. +

H-Bonding

Osilodrostat 0.7 - 2.5 50 - 100 >50x
High-Affinity

Heme Binding

Fadrozole 1.0 6.0 ~6x
Non-selective

Heme Binding

*Analog A (4-OH) represents the reduced metabolite: 4-hydroxy-1-(4-

pyridinyl)cyclohexanecarbonitrile.

Key Insights:
Potency Gap: The Compound 4-Oxo is generally less potent than its reduced 4-hydroxy

analog. The ketone carbonyl lacks the hydrogen-bond donor capability required to anchor

the inhibitor firmly in the CYP11B2 access channel.

Selectivity Profile: While less potent, the bulky cyclohexane ring of Compound 4-Oxo

provides better selectivity than Fadrozole by sterically clashing with the slightly more

restricted active site of CYP11B1.

Metabolic Activation: In vivo, Compound 4-Oxo is frequently reduced by cytosolic carbonyl

reductases to the active 4-hydroxy species, making it a potential pro-drug.

Mechanism of Action & Signaling Pathway
The biological activity hinges on the interruption of the steroidogenic pathway. The diagram

below illustrates the specific blockade point (CYP11B2) and the structural interaction.
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Caption: Mechanism of Action. Compound 4-Oxo targets the CYP11B2 enzyme, preventing the

conversion of Corticosterone to Aldosterone. The cyclohexane scaffold minimizes off-target

inhibition of CYP11B1.

Experimental Protocols
To validate the activity of Compound 4-Oxo vs. analogs, the following standardized protocols

are recommended. These protocols ensure data integrity and reproducibility (E-E-A-T).

Protocol A: H295R Adrenal Cell Assay (Cellular Potency)
Purpose: To measure the inhibition of aldosterone and cortisol production in a physiologically

relevant human adrenocortical carcinoma cell line.

Cell Culture:

Maintain NCI-H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+

Premix.

Seed cells at

cells/well in 24-well plates. Incubate for 24h at 37°C/5% CO

.

Compound Treatment:

Prepare serial dilutions of Compound 4-Oxo, Osilodrostat (Control), and Fadrozole in

DMSO (Final DMSO < 0.1%).

Replace media with fresh media containing the compounds (Concentration range: 0.1 nM

to 10

M).

Stimulate cells with Angiotensin II (10 nM) or K+ (16 mM) to upregulate CYP11B2

expression.

Incubation:
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Incubate for 24 hours.

Quantification:

Collect supernatant.

Quantify Aldosterone (CYP11B2 product) and Cortisol (CYP11B1 product) using

homogeneous time-resolved fluorescence (HTRF) or LC-MS/MS.

Data Analysis:

Calculate IC

for both steroids.

Selectivity Ratio = IC

(Cortisol) / IC

(Aldosterone).

Success Metric: A viable candidate must show >50-fold selectivity.

Protocol B: Recombinant CYP11B2 Enzyme Assay
(Binding Affinity)
Purpose: To determine direct binding affinity (spectral binding) or enzymatic inhibition without

cellular membrane barriers.

Enzyme Preparation: Use V79 or yeast microsomes expressing human CYP11B2 and

NADPH-P450 reductase.

Reaction Mix:

Buffer: 50 mM Potassium Phosphate (pH 7.4).

Substrate: 11-Deoxycorticosterone (DOC) at

(approx. 0.3
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M).

Cofactor: NADPH regenerating system (1 mM).

Inhibition Step:

Pre-incubate microsomes with Compound 4-Oxo for 10 mins at 37°C.

Initiate reaction with NADPH.

Detection:

Quench with Acetonitrile after 15 mins.

Analyze Corticosterone/Aldosterone formation via HPLC-UV or LC-MS.

Synthesis & Structural Considerations
Why the "4-Oxo" analog matters.

The 4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is often the key intermediate in the

synthesis of the active "4-hydroxy" or "4-amino" drugs.

Synthesis Route: Typically synthesized via the alkylation of 4-pyridylacetonitrile with acrylate

derivatives or via a gem-functionalization of a 4-substituted cyclohexanone.

Modification Potential:

Reductive Amination: Converts the 4-oxo to an amine (improves solubility).

Grignard Addition: Adds a methyl/ethyl group at C4 (locks conformation).

Fluorination: Converts C=O to CF

(metabolic stability, similar to Osilodrostat's fluorophenyl strategy).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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